

8-bromocaffeine derivative structure-activity relationships

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Compound Focus: Caffeine, 8-bromo-

CAS No.: 10381-82-5

Cat. No.: S572041

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Known 8-Bromocaffeine Derivatives and Synthesis

The table below summarizes the basic information I found on 8-bromocaffeine and one of its derivatives. Please note that detailed experimental data on their performance compared to other radiosensitizers or adenosine receptor antagonists is not available in the searched literature.

Compound Name	Core Structure	Key Modification (R-group)	Reported Activity/Use	Melting Point
8-Bromocaffeine [1]	Caffeine (Xanthine)	Bromine (-Br) at the 8-position	Radiosensitizer in radiotherapy [1]	206 °C [1]
8-(4-Bromophenoxy)caffeine [2]	Caffeine (Xanthine)	4-bromophenoxy group at the 8-position	Biological activity noted (specifics not detailed) [2]	233-234 °C [2]

Detailed Experimental Protocol

A common method for creating 8-substituted caffeine analogs, which is crucial for SAR studies, involves a two-step synthesis. Here is a detailed protocol derived from the search results for synthesizing 8-(4-

Bromophenoxy)caffeine [2]:**• Synthesis of 8-Bromocaffeine Intermediate**

- **Reaction Type:** Electrophilic aromatic substitution.
- **Reactants:** Caffeine, 40% hydrobromic acid (HBr), 30% hydrogen peroxide (H₂O₂) [2].
- **Procedure:** The 8-bromocaffeine intermediate is synthesized by reacting caffeine with HBr and H₂O₂ in an aqueous solution [2]. The bromine can be generated in situ from HBr and H₂O₂ [1].

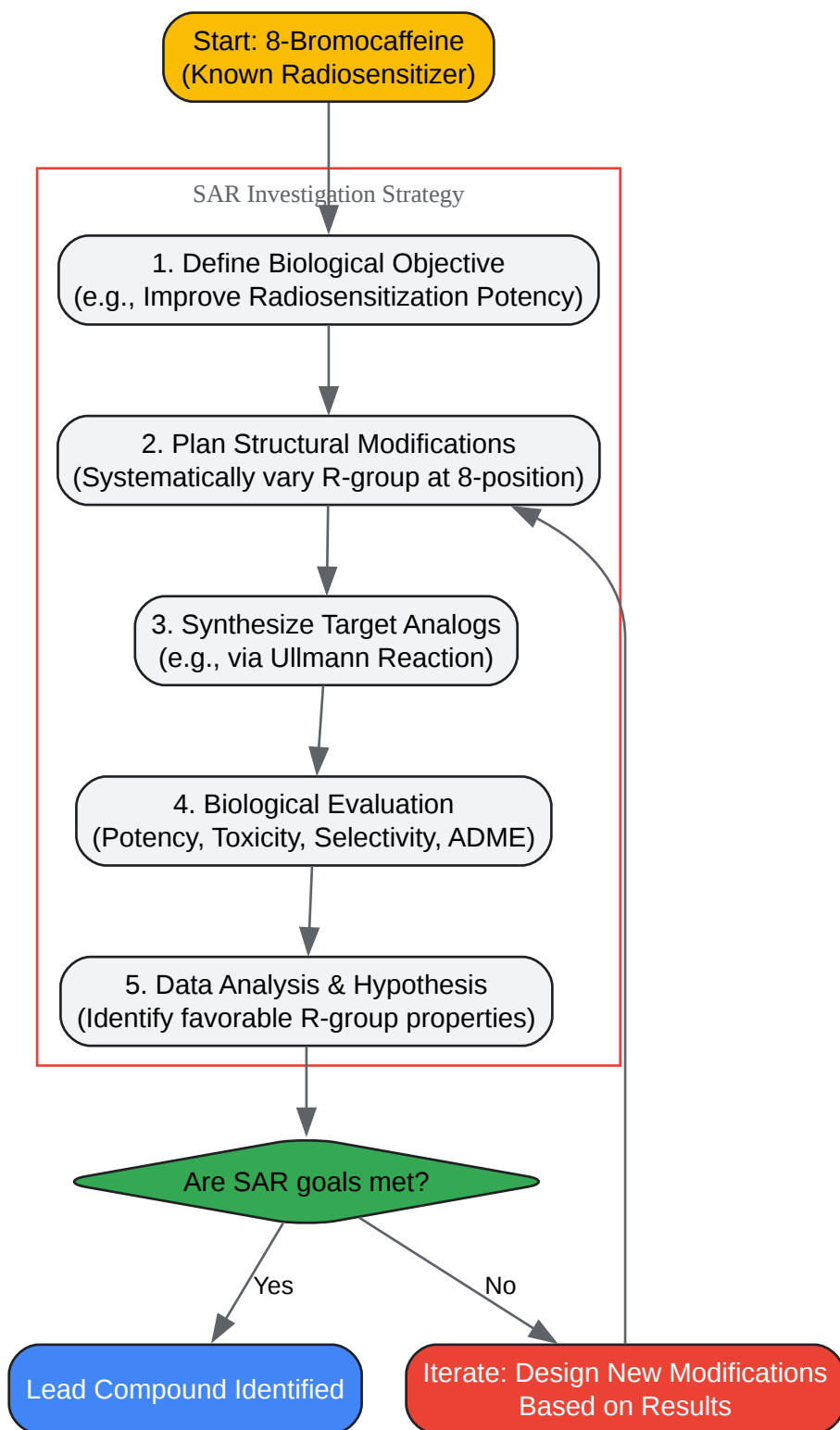
• Synthesis of 8-(4-Bromophenoxy)caffeine via Ullmann Ether Synthesis

- **Reaction Type:** Nucleophilic aromatic substitution.
- **Reaction Setup:**
 - **Apparatus:** A 50 mL flask coupled to a condenser protected with an anhydrous calcium chloride (CaCl₂) drying tube.
 - **Reagents:** Combine 3 mmol (0.82g) of 8-bromocaffeine, 2 mmol of 4-bromophenol, 4 mmol (0.55g) of sodium carbonate (Na₂CO₃), 2 mmol (0.013g) of copper (Cu) powder, 4 drops of pyridine, and 15 mL of dimethylformamide (DMF) as the solvent [2].
- **Reaction Conditions:** Reflux the mixture for 6 hours [2].
- **Work-up and Purification:**
 - Dissolve the precipitated solid in 15 mL of ethanol.
 - Filter the solution to remove insoluble salts like sodium carbonate and the copper catalyst.
 - Purify the crude product by recrystallization from ethanol.
- **Yield:** The reported yield for this procedure is 51% [2].

A Framework for SAR Investigation

Since direct comparative data is scarce, the following workflow outlines a systematic approach to build SAR for 8-bromocaffeine derivatives, based on general medicinal chemistry principles [3] [4].

The process is iterative, where the biological results from one cycle inform the design and synthesis of new analogs in the next.



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References

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2. Synthesis and X-ray crystal structure of - (4-bromophenoxy) caffeine [redalyc.org]
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